N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and chromene. Indazole-containing compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Chromene derivatives also exhibit a wide range of pharmacological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the formation of the indazole and chromene moieties followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The chromene moiety can be synthesized via the Pechmann condensation of phenols with β-ketoesters . The final coupling step involves the reaction of the indazole derivative with the chromene carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using transition metal catalysts to improve yields and reduce byproducts . Solvent-free conditions and microwave-assisted synthesis are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole or chromene rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can inhibit kinase activity by binding to the ATP-binding site, while the chromene moiety may interact with DNA or other cellular components . These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide: Unique due to its combined indazole and chromene structure.
Indazole derivatives: Known for their anticancer and anti-inflammatory properties.
Chromene derivatives: Exhibit a wide range of pharmacological activities.
Uniqueness
This compound stands out due to its dual pharmacophore nature, combining the beneficial properties of both indazole and chromene .
Properties
Molecular Formula |
C17H11N3O3 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H11N3O3/c21-16(19-12-5-6-14-11(7-12)9-18-20-14)13-8-10-3-1-2-4-15(10)23-17(13)22/h1-9H,(H,18,20)(H,19,21) |
InChI Key |
XDSOYBMZIHUQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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